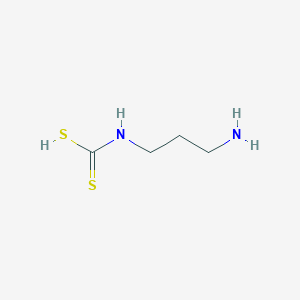![molecular formula C8H13ClO5P+ B14656851 {1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium CAS No. 53722-23-9](/img/structure/B14656851.png)
{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of chloroacetyl, ethoxymethoxy, and oxophosphanium groups, making it a subject of interest for researchers in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium typically involves multiple steps, starting with the preparation of the chloroacetyl and ethoxymethoxy intermediates. These intermediates are then reacted with a suitable phosphorus-containing reagent under controlled conditions to form the final compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and products. The process may also involve purification steps such as distillation, crystallization, or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing products.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.
Scientific Research Applications
{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, including polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which {1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s reactive groups can form covalent bonds with specific amino acid residues in proteins, leading to changes in their activity or function. This can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(methoxymethoxy)oxophosphanium: Similar structure but with a methoxymethoxy group instead of ethoxymethoxy.
{1-[(Bromoacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium: Similar structure but with a bromoacetyl group instead of chloroacetyl.
{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphonium: Similar structure but with an oxophosphonium group instead of oxophosphanium.
Uniqueness
The uniqueness of {1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium lies in its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
53722-23-9 |
|---|---|
Molecular Formula |
C8H13ClO5P+ |
Molecular Weight |
255.61 g/mol |
IUPAC Name |
1-(2-chloroacetyl)oxyprop-2-enyl-(ethoxymethoxy)-oxophosphanium |
InChI |
InChI=1S/C8H13ClO5P/c1-3-8(14-7(10)5-9)15(11)13-6-12-4-2/h3,8H,1,4-6H2,2H3/q+1 |
InChI Key |
ZVSHIXDOSLHKSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCO[P+](=O)C(C=C)OC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14656768.png)
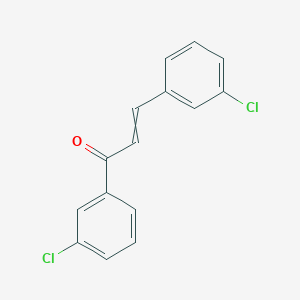

![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)-](/img/structure/B14656781.png)
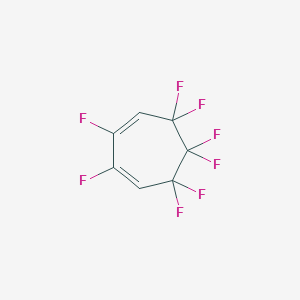
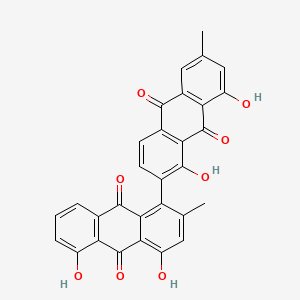
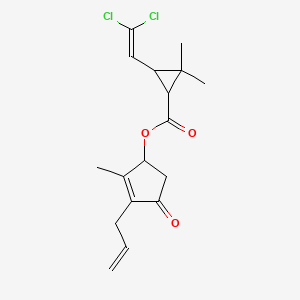
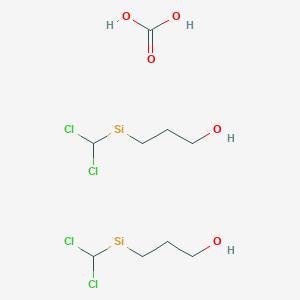
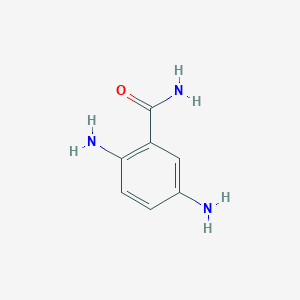
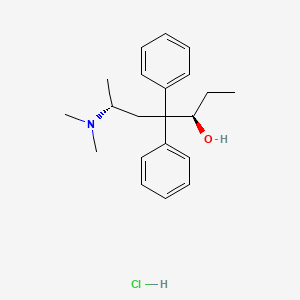
![7-[(4-Chlorophenyl)sulfanyl]-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole](/img/structure/B14656830.png)
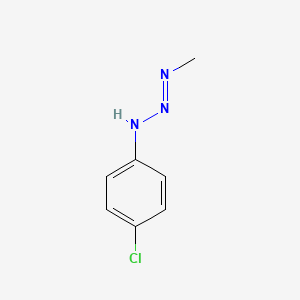
phosphanium](/img/structure/B14656845.png)
